3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Brand Name: Vulcanchem
CAS No.: 19817-07-3
VCID: VC20773629
InChI: InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2
SMILES: C#CC1(CN2CCC1CC2)O
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol

CAS No.: 19817-07-3

Cat. No.: VC20773629

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol - 19817-07-3

Specification

CAS No. 19817-07-3
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Standard InChI InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2
Standard InChI Key YRTHQTAVIFQEEG-UHFFFAOYSA-N
SMILES C#CC1(CN2CCC1CC2)O
Canonical SMILES C#CC1(CN2CCC1CC2)O

Introduction

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is a complex organic compound featuring a bicyclic structure with both an ethynyl group and a hydroxyl group attached to a quinuclidine framework. This unique combination of functional groups imparts distinct chemical reactivity and biological properties, making it a valuable compound in organic chemistry, pharmacology, and medicinal chemistry. The compound is denoted by the chemical formula C9H13NO and has a molecular weight of 161.22 g/mol .

Applications and Uses

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol serves as a chiral building block for synthesizing antimuscarinic agents. These agents have applications in treating gastrointestinal disorders, ophthalmic conditions, and certain types of poisoning. Additionally, it is used in the synthesis of tropane alkaloids, which display a wide array of biological activities.

Synthesis of Tropane Alkaloids

The compound can be converted into the 2-Azabicyclo[3.2.1]octane scaffold, a key intermediate in the synthesis of tropane alkaloids. These alkaloids are known for their diverse pharmacological effects, including potential therapeutic applications.

Chemoselective Reactions

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is used in chemoselective α-iodination reactions of acrylic esters via the Morita-Baylis-Hillman protocol. It also facilitates the cleavage of β-keto and vinylogous β-keto esters, which is useful in various synthetic chemistry applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-QuinuclidinolSimilar structure but lacks the ethynyl groupNo ethynyl group; primarily hydroxyl functionality
1-Azabicyclo[2.2.2]octaneLacks both the ethynyl and hydroxyl groupsBasic bicyclic structure without functional groups
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-olContains a hydroxymethyl instead of an ethynyl groupDifferent functional group affecting reactivity
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-olCombination of ethynyl and hydroxyl groupsEnhanced chemical reactivity and biological activity

Synthesis and Availability

The synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol typically involves multiple steps, though detailed industrial production methods are not widely documented. The compound is available from various suppliers, such as AstaTech and Sigma-Aldrich, often with high purity levels (e.g., 95%) .

Safety and Handling

3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is classified as corrosive and an irritant, requiring careful handling in a laboratory setting. Safety protocols should be followed to minimize exposure and ensure safe storage .

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